N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is a synthetic organic compound characterized by a complex structure that includes a tetrahydroquinoline moiety, a cyclohexane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where a suitable aldehyde reacts with a primary amine in the presence of an acid catalyst.
Alkylation: The next step involves the alkylation of the tetrahydroquinoline core with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The final step is the formation of the carboxamide group. This can be done by reacting the alkylated tetrahydroquinoline with cyclohexanecarboxylic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Alkylated tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Material Science: Its unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study the function of specific proteins or pathways in biological systems.
Mechanism of Action
The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclopentanecarboxamide
Uniqueness
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which can influence its physical and chemical properties, such as solubility and stability. This structural feature may also affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-2-14-23-15-6-9-19-16-17(10-11-20(19)23)12-13-22-21(24)18-7-4-3-5-8-18/h10-11,16,18H,2-9,12-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNOISAKHWEPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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